molecular formula C12H13F3O B12548973 1,1,1-Trifluoro-6-phenylhex-3-EN-2-OL CAS No. 143542-09-0

1,1,1-Trifluoro-6-phenylhex-3-EN-2-OL

Cat. No.: B12548973
CAS No.: 143542-09-0
M. Wt: 230.23 g/mol
InChI Key: KOVUECXZBZCJDV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-phenylhex-3-en-2-ol is a chemical compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-phenyl-3-buten-2-ol with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6-phenylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enol group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-6-phenylhex-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The enol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

1,1,1-Trifluoro-6-phenylhex-3-en-2-ol can be compared with similar compounds such as:

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but different functional groups.

    1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with different reactivity.

    1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Another trifluoromethyl compound with distinct properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

143542-09-0

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1,1,1-trifluoro-6-phenylhex-3-en-2-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,11,16H,4,8H2

InChI Key

KOVUECXZBZCJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CC(C(F)(F)F)O

Origin of Product

United States

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